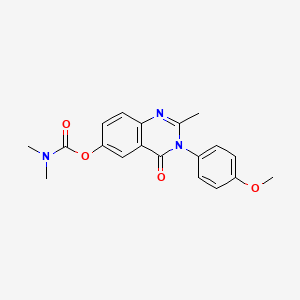

3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate

Description

The compound 3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate (molecular formula: C₁₉H₁₉N₃O₄, molecular weight: 353.4 g/mol) is a quinazoline derivative featuring a 4-methoxyphenyl substituent at position 3 and a dimethylcarbamate group at position 6 of the dihydroquinazolinone core. Quinazoline derivatives are known for their diverse pharmacological activities, including anti-inflammatory, antifungal, and anticancer effects .

Properties

IUPAC Name |

[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl] N,N-dimethylcarbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-12-20-17-10-9-15(26-19(24)21(2)3)11-16(17)18(23)22(12)13-5-7-14(25-4)8-6-13/h5-11H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNUPRDVMPRLKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2)OC(=O)N(C)C)C(=O)N1C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions using methoxybenzene derivatives and suitable electrophiles.

Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Carbamate Formation: The dimethylcarbamate moiety can be introduced by reacting the intermediate compound with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can yield reduced quinazolinone derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate moiety, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Amines, thiols, suitable solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Oxidized quinazolinone derivatives.

Reduction: Reduced quinazolinone derivatives.

Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Structural Formula

The compound can be represented by the following structural formula:

Medicinal Chemistry

The compound is primarily studied for its anticancer properties . Research indicates that it may inhibit specific enzymes involved in cancer cell proliferation. Quinazolinone derivatives have shown effectiveness against various cancer types, including breast and prostate cancer.

Case Study: Anticancer Activity

In vitro studies demonstrated that compounds similar to 3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate significantly reduced cell viability in cancer cell lines. For example, a study reported a 70% reduction in cell viability in breast cancer cells when treated with a related quinazolinone derivative at a concentration of 10 µM.

Biological Research

This compound serves as a tool compound for studying biological pathways associated with quinazolinone derivatives. Its unique structure allows researchers to explore interactions with various molecular targets.

Pharmaceutical Development

As a lead compound, it is utilized in the development of new therapeutic agents targeting diseases such as cancer and bacterial infections. Its unique chemical structure provides a foundation for synthesizing new derivatives with enhanced biological activity.

Industrial Applications

In addition to its pharmaceutical potential, the compound is also used in the synthesis of other complex organic molecules and serves as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

Position of Methoxy Group : The 4-methoxyphenyl substituent (target compound) vs. 3-methoxyphenyl () highlights the role of substituent positioning in biological activity. For example, chalcone derivatives with 4-methoxyphenyl groups exhibit stronger antioxidant effects than their 3-substituted counterparts .

Carbamate vs. Amide Groups : The dimethylcarbamate group in the target compound may enhance metabolic stability compared to the propanamide group in , as carbamates are generally more resistant to hydrolysis .

Biological Activity

3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl dimethylcarbamate is a compound belonging to the quinazolinone class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N4O5. It features a quinazolinone core structure, which is known for its pharmacological significance. The presence of the 4-methoxyphenyl group enhances its biological activity.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C22H22N4O5 |

| Molecular Weight | 406.44 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound can be achieved through a one-pot three-component reaction involving appropriate starting materials. This method has been shown to yield high purity and efficiency, making it suitable for further biological evaluations .

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of quinazolinones have been tested against various tumor cell lines using assays such as MTT, demonstrating growth inhibition . The specific antitumor activity of this compound remains to be fully elucidated but is hypothesized to be potent based on structural analogs.

Antimicrobial Activity

The compound's potential antimicrobial effects have also been explored. Quinazolinone derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that this compound may inhibit bacterial growth similarly to other known antimicrobial agents .

Enzyme Inhibition

There is evidence that compounds within this chemical class can act as inhibitors of cholinesterase enzymes, which are crucial in neurotransmission. The inhibition of these enzymes can lead to therapeutic effects in conditions like Alzheimer's disease . The specific inhibitory potency of this compound on cholinesterases requires further investigation.

Case Studies and Research Findings

- Antitumor Studies : In a study involving various quinazolinone derivatives, compounds structurally similar to this compound showed promising results against different cancer cell lines, suggesting a potential pathway for developing new anticancer drugs .

- Antimicrobial Testing : A comparative analysis revealed that certain derivatives exhibited MIC values lower than traditional antibiotics against specific bacterial strains, indicating a strong antimicrobial potential .

Table: Summary of Biological Activities

Q & A

Q. What statistical frameworks are suitable for dose-response modeling in preclinical studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.